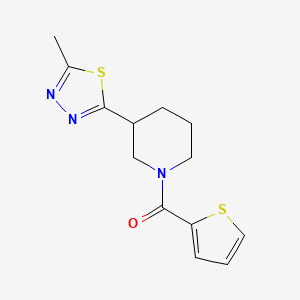

(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Description

The compound "(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone" features a piperidine core substituted at the 3-position with a 5-methyl-1,3,4-thiadiazole ring and linked to a thiophen-2-yl methanone group. This structure combines heterocyclic motifs known for diverse bioactivities:

Properties

IUPAC Name |

[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-4-2-6-16(8-10)13(17)11-5-3-7-18-11/h3,5,7,10H,2,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTALIHPABMBVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.

Overview of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are known for their significant biological properties, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Antitumor : Exhibiting cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Reducing inflammation in various models.

The structural features of thiadiazoles contribute to their bioactivity, with modifications leading to enhanced pharmacological profiles .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that include the formation of the thiadiazole ring followed by piperidine and thiophene incorporation. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:

| Compound | MIC (µg/mL) | Activity Type | Reference |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole | 32.6 | Antifungal (against Aspergillus species) | |

| 5-Methyl derivatives | 47.5 | Antibacterial (against E. coli) |

The compound's activity is often compared to standard antibiotics like streptomycin and fluconazole. The presence of the thiadiazole moiety enhances the interaction with microbial targets.

Anticancer Activity

In vitro studies have demonstrated that compounds containing the thiadiazole ring can inhibit cancer cell proliferation effectively. For example:

| Cell Line | IC50 (µg/mL) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 0.28 | G2/M phase arrest | |

| HepG2 (liver cancer) | 9.6 | Down-regulation of MMP2 and VEGFA |

These findings suggest that this compound may act through multiple pathways to exert its anticancer effects.

Case Studies

Several studies have focused on the biological activities of related thiadiazole compounds:

- Antimicrobial Efficacy : A study reported significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa using derivatives similar to our compound .

- Cytotoxic Effects : Another investigation highlighted that specific thiadiazole derivatives exhibited cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

The integration of the thiadiazole ring in the compound's structure is pivotal for its pharmacological properties. Thiadiazole derivatives are known for their diverse biological activities, including:

- Antitumor Activity : Compounds containing thiadiazole have been shown to exhibit significant anticancer effects. For instance, derivatives have demonstrated activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Some studies report IC50 values as low as 2.32 µg/mL, indicating potent antitumor efficacy .

- Antimicrobial Activity : Thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Research indicates that certain derivatives possess strong activity against pathogenic microorganisms, making them potential candidates for antibiotic development .

The biological significance of (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone extends to various therapeutic areas:

Anticancer Studies

Recent investigations into the anticancer properties of thiadiazole derivatives highlight their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The structural modifications involving piperidine and thiophene enhance these effects. Notably, compounds similar to this one have been identified as effective agents against breast and liver cancer cell lines .

Antitubercular Activity

Thiadiazole derivatives have shown promising results in combating tuberculosis. Specific compounds have been reported with minimal inhibitory concentrations (MIC) effective against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents .

Diabetes Management

Research has demonstrated that 1,3,4-thiadiazole derivatives can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment. Compounds designed with this scaffold exhibited significant inhibitory activity, suggesting a role in managing insulin resistance .

Case Studies and Research Findings

A collection of studies illustrates the diverse applications of this compound:

Comparison with Similar Compounds

Structural Analogs and Bioactivity

Table 1: Key Structural Analogs and Their Activities

Key Observations:

Anticancer Activity :

- Compound 3f (thiazolidin-4-one with 5-methyl-thiadiazole) exhibits potent activity against MCF-7 cells (IC₅₀: 46.34 µmol/L) . The target compound’s piperidine-thiophene scaffold may enhance solubility compared to rigid thiazolidin-4-ones, though its direct cytotoxic effects remain unstudied.

Antimicrobial and Efflux Pump Inhibition: C1–C4 (bis-phenylmethanones) demonstrate broad-spectrum antimicrobial effects, attributed to the 1,3,4-thiadiazole moiety’s ability to disrupt microbial membranes .

Antioxidant Potential: Compound 3s shows exceptional superoxide scavenging (IC₅₀: 10.32 µmol/L), likely due to the electron-rich styryl-thiadiazole group . The target compound’s thiophene may similarly stabilize free radicals, but experimental validation is required.

Physicochemical and ADMET Properties

Table 2: Hypothetical Property Comparison Based on Structural Features

*Calculated using fragment-based approaches due to lack of experimental data.

Q & A

Q. Experimental design :

- Target selection : Prioritize enzymes with known interactions with thiadiazole (e.g., carbonic anhydrase) or thiophene (e.g., cytochrome P450) .

- In vitro assays : Use fluorescence-based inhibition assays (e.g., fluorogenic substrates for hydrolases) with IC₅₀ determination .

- Molecular docking : Perform in silico simulations (AutoDock Vina, Schrödinger) to predict binding modes at the thiadiazole-thiophene interface .

Data interpretation : Compare inhibition kinetics (competitive vs. non-competitive) across structurally analogous compounds .

How can contradictory cytotoxicity results in cell-based studies be addressed?

Q. Root causes :

- Solubility issues : Use DMSO stock solutions ≤0.1% (v/v) and confirm compound stability via HPLC .

- Cell line variability : Test across multiple lines (e.g., HepG2, MCF-7) and include positive controls (e.g., doxorubicin) .

- Apoptosis vs. necrosis : Differentiate via Annexin V/PI staining and caspase-3 activation assays .

Case study : A 2024 study resolved discrepancies by correlating ROS generation (measured via DCFH-DA) with mitochondrial membrane potential (JC-1 assay) .

What strategies optimize regioselectivity in functionalizing the thiadiazole ring?

Q. Electrophilic vs. nucleophilic pathways :

- Electrophilic substitution : Nitration or halogenation favors the 5-position of 1,3,4-thiadiazole due to electron-withdrawing effects of sulfur .

- Nucleophilic attacks : Alkylation at the 2-position is achievable using strong bases (NaH) and alkyl halides .

Computational guidance : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites, aiding in directing substituents .

How do solvent polarity and pH affect the stability of this compound?

Q. Stability studies :

- pH-dependent degradation : Monitor via HPLC in buffers (pH 1–13); acidic conditions hydrolyze the methanone linkage, while alkaline media degrade thiadiazole .

- Solvent effects : High polarity solvents (e.g., water) accelerate hydrolysis; non-polar solvents (toluene) preserve integrity .

Recommendations : Store in anhydrous DMSO at -20°C and avoid prolonged exposure to light .

What advanced techniques validate synthetic intermediates?

Q. Multi-modal characterization :

- HRMS-ESI : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- ¹³C NMR DEPT : Assigns quaternary carbons in the thiophene and piperidine rings .

- XPS : Identifies sulfur oxidation states in thiadiazole and thiophene .

Case example : A 2023 study used GC-MS to detect trace impurities from incomplete Friedel-Crafts acylation .

How can structure-activity relationships (SAR) guide derivative design?

Q. Key SAR insights :

- Thiadiazole substituents : 5-Methyl enhances lipophilicity and membrane permeability vs. bulkier groups .

- Piperidine ring : N-Methylation reduces basicity, altering pharmacokinetics .

- Thiophene position : 2-Substitution improves π-π stacking with aromatic enzyme residues vs. 3-substitution .

Design framework : Use fragment-based drug discovery (FBDD) to iteratively modify regions impacting target affinity .

What are the limitations of current synthetic routes for scale-up?

Q. Challenges :

- Low yields : Multi-step sequences (e.g., 6 steps) often have cumulative yields <15% .

- Catalyst costs : Palladium-based catalysts for cross-coupling are prohibitively expensive for large batches .

Solutions : - Flow chemistry : Continuous processing minimizes intermediate isolation and improves throughput .

- Greener alternatives : Replace POCl₃ with polymer-supported reagents for thiadiazole cyclization .

How can computational models predict metabolic pathways?

Q. In silico tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.